molecular formula C11H16N2O2 B7866783 (Isopropyl-pyridin-2-ylmethyl-amino)-acetic acid

(Isopropyl-pyridin-2-ylmethyl-amino)-acetic acid

Cat. No.: B7866783
M. Wt: 208.26 g/mol
InChI Key: NRRZVTRUVPDQFU-UHFFFAOYSA-N
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Description

(Isopropyl-pyridin-2-ylmethyl-amino)-acetic acid is an organic compound that features a pyridine ring substituted with an isopropyl group and an amino-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Isopropyl-pyridin-2-ylmethyl-amino)-acetic acid typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, pyridine, undergoes alkylation with isopropyl halide in the presence of a base to form isopropyl-pyridine.

    Introduction of the Amino Group: The isopropyl-pyridine is then reacted with formaldehyde and a secondary amine to introduce the amino group, forming isopropyl-pyridin-2-ylmethyl-amine.

    Carboxylation: The final step involves the carboxylation of the amine derivative using chloroacetic acid under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Isopropyl-pyridin-2-ylmethyl-amino)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(Isopropyl-pyridin-2-ylmethyl-amino)-acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (Isopropyl-pyridin-2-ylmethyl-amino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-ylmethylamine: Lacks the isopropyl and acetic acid moieties.

    Isopropyl-pyridine: Lacks the amino and acetic acid moieties.

    Amino-acetic acid: Lacks the pyridine and isopropyl groups.

Uniqueness

(Isopropyl-pyridin-2-ylmethyl-amino)-acetic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from its simpler analogs.

Properties

IUPAC Name

2-[propan-2-yl(pyridin-2-ylmethyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-9(2)13(8-11(14)15)7-10-5-3-4-6-12-10/h3-6,9H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRZVTRUVPDQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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